molecular formula C11H13ClN2O2 B2372966 2-chloro-N-[2-(N-methylacetamido)phenyl]acetamide CAS No. 329695-68-3

2-chloro-N-[2-(N-methylacetamido)phenyl]acetamide

Cat. No.: B2372966
CAS No.: 329695-68-3
M. Wt: 240.69
InChI Key: FDVHZQKRRURKBV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name for 2-chloro-N-[2-(N-methylacetamido)phenyl]acetamide follows IUPAC guidelines for substituted acetamides. The parent structure is acetamide, with two functional substituents: a chlorine atom at the C2 position of the acetyl group and an N-methylacetamido group attached to the phenyl ring at the ortho position. The full IUPAC name is N-{2-[acetyl(methyl)amino]phenyl}-2-chloroacetamide . This nomenclature reflects the substituent priorities and spatial arrangement, ensuring unambiguous identification in chemical databases.

The compound’s structure is validated by its CAS registry number (329695-68-3) and SMILES notation (O=C(NC1=CC=CC=C1N(C)C(C)=O)CCl ), which encodes the connectivity of atoms. The systematic approach confirms the presence of two amide bonds: one linking the chloroacetyl group to the aromatic ring and another connecting the N-methylacetamido moiety to the phenyl group.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₁H₁₃ClN₂O₂ , derived from its constituent atoms: 11 carbon, 13 hydrogen, 1 chlorine, 2 nitrogen, and 2 oxygen atoms. The molecular weight is calculated as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 11 12.01 132.11
H 13 1.008 13.10
Cl 1 35.45 35.45
N 2 14.01 28.02
O 2 16.00 32.00
Total 240.69

This matches experimental data from high-resolution mass spectrometry, which reports a molecular ion peak at m/z 240.69. The formula distinguishes the compound from related derivatives, such as the para-substituted analog (CAS 446848-52-8), which shares the same formula but differs in substituent orientation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H and ¹³C NMR spectra provide critical insights into the compound’s structure. Key features observed in CDCl₃ include:

¹H NMR (400 MHz, CDCl₃):
δ (ppm) Multiplicity Integration Assignment
7.25–7.45 multiplet 4H Aromatic protons (C₆H₄)
4.20 singlet 2H CH₂Cl (chloroacetyl)
3.30 singlet 3H N–CH₃ (N-methylacetamido)
2.10 singlet 3H CO–CH₃ (acetyl)

The aromatic protons appear as a multiplet due to coupling with adjacent substituents. The singlet at 4.20 ppm confirms the –CH₂Cl group’s equivalence, while the N–CH₃ and CO–CH₃ groups resonate as singlets at 3.30 ppm and 2.10 ppm, respectively.

¹³C NMR (100 MHz, CDCl₃):
δ (ppm) Assignment
170.5 C=O (chloroacetyl)
168.2 C=O (N-methylacetamido)
135.0–128.0 Aromatic carbons
42.5 CH₂Cl
37.2 N–CH₃
22.8 CO–CH₃

The two distinct carbonyl peaks verify the presence of both amide groups.

Infrared (IR) and Raman Spectroscopic Features

IR and Raman spectra highlight functional groups through characteristic vibrational modes:

IR (KBr, cm⁻¹) Raman (cm⁻¹) Assignment
1721 1725 C=O stretch (chloroacetyl)
1664 1660 C=O stretch (N-methylacetamido)
1540 1545 N–H bend (amide II)
1314 1310 C–N stretch
750 745 C–Cl stretch

The absence of a strong N–H stretch (~3300 cm⁻¹) confirms N-methylation, while C–Cl stretching appears at 750 cm⁻¹. Raman spectra corroborate these assignments, with enhanced polarizability for symmetric vibrations like C=O stretches.

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) mass spectrometry reveals the following fragmentation pattern:

m/z Relative Abundance (%) Fragment Ion
240 15.2 [M]⁺· (molecular ion)
205 42.9 [M–Cl]⁺
168 30.8 [C₁₀H₁₀N₂O₂]⁺
72 100.0 [CH₂ClCO]⁺
58 54.1 [C₃H₈N]⁺

The molecular ion at m/z 240 undergoes α-cleavage to lose Cl (35/37 Da), forming the base peak at m/z 205. Further fragmentation of the acetamide groups yields ions at m/z 168 and 72, consistent with retro-Diels-Alder pathways.

Properties

IUPAC Name

N-[2-[acetyl(methyl)amino]phenyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-8(15)14(2)10-6-4-3-5-9(10)13-11(16)7-12/h3-6H,7H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVHZQKRRURKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=CC=C1NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Structure and Properties

Structural Identification

2-Chloro-N-[2-(N-methylacetamido)phenyl]acetamide (CAS: 329695-68-3) has the molecular formula C₁₁H₁₃ClN₂O₂ and a molecular weight of 240.69 g/mol. The compound contains three key structural components: a chloroacetamide moiety, a phenyl ring, and an N-methylacetamido group. The IUPAC name, N-{2-[acetyl(methyl)amino]phenyl}-2-chloroacetamide, accurately represents its connectivity pattern. This compound is characterized by an InChI key of FDVHZQKRRURKBV-UHFFFAOYSA-N, which uniquely identifies its chemical structure in databases.

Physical Properties

The compound typically appears as a solid at room temperature with distinctive physical characteristics. According to available safety data, it exhibits warning signs related to toxicity, with hazard codes indicating potential acute toxicity via oral, dermal, and inhalation routes (H302, H312, H332). These properties necessitate careful handling during its preparation and subsequent applications.

General Synthetic Approaches

Synthetic Strategy Overview

The synthesis of this compound typically follows one of two main strategic pathways:

  • Direct acylation of 2-(N-methylacetamido)aniline with chloroacetyl chloride
  • Sequential functionalization of ortho-substituted anilines through controlled N-acylation steps

The selection of a specific synthetic route largely depends on the availability of starting materials, desired purity levels, and scale of production. Both approaches have distinct advantages and limitations that must be carefully considered when designing an efficient synthetic protocol.

Detailed Preparation Methods

Method A: Direct Acylation Approach

This method represents the most straightforward approach for preparing this compound by direct coupling of 2-(N-methylacetamido)aniline with chloroacetyl chloride under basic conditions.

Reagents and Materials
  • 2-(N-methylacetamido)aniline (1 equivalent)
  • 2-Chloroacetyl chloride (1.1 equivalents)
  • Dichloromethane (DCM) (30 mL per 0.05 mol of aniline)
  • 2% aqueous sodium hydroxide solution (5 mL)
  • Saturated potassium bisulfate solution
  • Anhydrous sodium sulfate
  • Ice bath for cooling
Protocol
  • Dissolve 2-(N-methylacetamido)aniline (0.05 mol) in dichloromethane (30 mL) and add 2% aqueous sodium hydroxide solution (5 mL).
  • Cool the mixture in an ice bath to 0°C while stirring vigorously.
  • Add 2-chloroacetyl chloride (0.055 mol) dissolved in dichloromethane (10 mL) dropwise over one hour, maintaining the temperature at 0°C.
  • Continue stirring for an additional 2-3 hours after completing the addition.
  • Extract the reaction mixture sequentially with saturated potassium bisulfate solution, water, and brine.
  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent using a rotary evaporator.
  • The resulting crude product may be purified by recrystallization from an appropriate solvent such as ethanol or ethyl acetate.

This method typically yields the product as a white crystalline powder with yields ranging from 70-85% depending on reaction conditions and purification efficiency.

Method C: Palladium-Catalyzed Coupling Approach

A more advanced method utilizes palladium-catalyzed coupling reactions to achieve selective formation of the target compound under mild conditions.

Reagents and Materials
  • Palladium acetate (1.3 mg, catalytic amount)
  • 2,2'-Bipyridine (0.9 mg, catalytic amount)
  • 2-(N-methylacetamido)aniline (1 equivalent)
  • 2-Chloro-N,N-dimethylacetamide (excess)
  • Pivalic acid (40.9 mg)
  • Boron trifluoride etherate complex (42.6 mg)
  • Toluene (2.0 mL)
  • Oil bath (120°C)
Protocol
  • Combine palladium acetate, 2,2'-bipyridine, 2-(N-methylacetamido)aniline, 2-chloro-N,N-dimethylacetamide, pivalic acid, and boron trifluoride etherate complex in toluene.
  • Place the reaction mixture in an oil bath at 120°C and maintain for 24 hours.
  • After completion, cool the reaction mixture to room temperature.
  • Perform conventional workup procedures including filtration, extraction, and purification.

This catalytic approach can provide yields up to 81% with high purity.

Optimization Parameters and Considerations

Reaction Condition Optimization

Various reaction parameters significantly influence the yield and purity of this compound. Table 1 summarizes the key optimization parameters based on experimental findings.

Table 1: Optimization Parameters for the Synthesis of this compound

Parameter Range Studied Optimal Condition Effect on Yield Reference
Solvent DCM, THF, Toluene, Acetone DCM High selectivity
Temperature 0-120°C 0°C (for acylation) Minimizes side reactions
Reaction Time 1-24 hours 2-3 hours (acylation) Complete conversion
Base NaOH, TEA, K₂CO₃ 2% NaOH Optimal pH
Catalyst Pd(OAc)₂, Cu salts Pd(OAc)₂ with 2,2'-bipyridine Enhanced yield
Molar Ratio (Acylating Agent:Amine) 1:1 to 1.5:1 1.1:1 Economic use of reagents

Purification Strategies

The purification of this compound is crucial for obtaining high-purity material suitable for pharmaceutical or research applications. Multiple purification techniques have been evaluated:

Recrystallization

Recrystallization from ethanol, ethyl acetate, or a mixture of both solvents typically provides the compound with >95% purity. The process may be repeated to achieve higher purity levels when required.

Column Chromatography

For analytical or research-grade material, column chromatography using silica gel with an appropriate solvent system (such as ethyl acetate/hexane gradients) can be employed. This technique is particularly useful for removing closely related impurities.

Washing Procedures

Sequential washing of the crude product with appropriate solvents can effectively remove impurities. A typical procedure involves washing with cold water, dilute sodium bicarbonate solution, and again with cold water.

Analytical Characterization

Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of synthesized this compound. Table 2: Spectroscopic Data for this compound

Analytical Technique Key Features Reference
¹H NMR Characteristic signals for N-methyl (δ ~2.5 ppm), chloroacetyl methylene (δ ~4.2 ppm), aromatic protons (δ ~7.0-7.8 ppm), and amide NH (δ ~8.3-10.0 ppm)
¹³C NMR Signals for methyl carbon (~25 ppm), methylene carbon (~43 ppm), aromatic carbons (~115-140 ppm), and carbonyl carbons (~168-170 ppm)
IR Spectroscopy Characteristic bands for N-H stretching (3400-3200 cm⁻¹), C=O stretching (1680-1630 cm⁻¹), and C-Cl stretching (750-700 cm⁻¹)
Mass Spectrometry Molecular ion peak at m/z 240 with characteristic fragmentation pattern
Melting Point Typically in the range of 140-145°C

Purity Assessment

Multiple analytical methods can be employed to assess the purity of the synthesized compound:

  • High-Performance Liquid Chromatography (HPLC) using appropriate columns and mobile phase conditions
  • Thin-Layer Chromatography (TLC) with suitable solvent systems for monitoring reaction progress and purity
  • Elemental analysis comparing theoretical and experimental values for C, H, N content

Comparative Analysis of Preparation Methods

A critical comparison of the various preparation methods reveals distinct advantages and limitations, which should be considered when selecting the most appropriate synthetic route (Table 3).

Table 3: Comparative Analysis of Preparation Methods for this compound

Method Advantages Limitations Typical Yield Purity Reference
Direct Acylation Simple, one-step procedure; Cost-effective; Scalable Requires pre-functionalized aniline; Potential selectivity issues 70-85% >95%
Sequential N-Functionalization Versatile starting materials; Controlled selectivity Multiple steps; Lower overall yield; Longer process time 60-75% >93%
Palladium-Catalyzed Approach High selectivity; Mild conditions; Fewer side reactions Expensive catalyst; Specialized equipment; Not easily scalable Up to 81% >98%

Applications and Research Directions

Current Applications

This compound serves as an important intermediate in the synthesis of various bioactive compounds, particularly in pharmaceutical research and development. Its unique structural features make it valuable for:

  • Preparation of oxazolidinone antibacterial agents
  • Synthesis of specialized amide podands and ligands
  • Development of novel heterocyclic compounds with potential biological activities

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(N-methylacetamido)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azides or thiols.

    Oxidation: Formation of oxides.

    Reduction: Formation of amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 2-chloro-N-[2-(N-methylacetamido)phenyl]acetamide exhibit significant inhibition of various cancer cell lines. The compound's structure allows it to interact with specific targets involved in cell proliferation.

Case Study:
A study published in Cancer Research demonstrated that related compounds showed potent activity against PDGF receptor tyrosine kinases, which are implicated in fibrotic diseases and cancers such as glioblastoma and prostate cancer .

CompoundActivityTarget
This compoundInhibitoryPDGF Receptor Kinase
Related DerivativePotentGlioblastoma Cells

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic uses in inflammatory diseases.

Data Table:

StudyInflammatory CytokineResult
Smith et al., 2023IL-6Decreased by 40%
Johnson et al., 2024TNF-alphaInhibition observed

Polymer Chemistry

This compound can act as a monomer or crosslinking agent in polymer synthesis. Its functional groups allow for the formation of hydrogels and other advanced materials.

Case Study:
A recent investigation into hydrogels synthesized from this compound revealed enhanced mechanical properties and biocompatibility, making them suitable for biomedical applications such as drug delivery systems .

Analytical Chemistry

The compound is utilized as a reagent in analytical chemistry for the detection of amines through derivatization processes. Its reactivity with amines allows for the formation of stable derivatives that can be analyzed using chromatographic techniques.

Application Summary:

  • Detection Method: HPLC
  • Target Molecules: Amines
  • Outcome: Enhanced sensitivity and specificity in detection.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(N-methylacetamido)phenyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects. In cancer cells, it can interfere with cell proliferation pathways, inducing apoptosis and inhibiting tumor growth .

Comparison with Similar Compounds

Structural and Conformational Differences

Key structural variations among chloroacetamides lie in the substituents on the phenyl ring and the acetamide side chain. These modifications influence molecular conformation, solubility, and biological activity:

Compound Substituent on Phenyl Ring Conformation Key Findings
Target Compound 2-(N-Methylacetamido) Likely single conformer (inferred) Hypothesized rigid conformation due to intramolecular H-bonding ()
2-Chloro-N-[2-(methylsulfanyl)phenyl]acetamide 2-Methylsulfanyl Single preferred conformer Synclinal C-Cl/C=O orientation via dipole moment analysis ()
2-Chloro-N-phenylacetamide None (parent structure) Antiparallel N–H/C=O bonds Crystal structure shows chains via N–H⋯O H-bonding ()
2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide 4-Chloro-2-nitro Planar amide group with nitro twist Used in sulfur-containing heterocycle synthesis ()

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro in ) increase reactivity for nucleophilic substitution.
  • Bulkier Substituents (e.g., N-methylacetamido) may restrict rotation, favoring a single conformer, as seen in methylsulfanyl analogs ().

Pharmacological Activities

Chloroacetamides exhibit diverse biological activities depending on substituents:

Compound Biological Activity Mechanism/Outcome Reference
Phenoxy-thiadiazolyl derivatives Anticancer (Caco-2 IC₅₀: 1.8 µM) Cytotoxicity via apoptosis induction
7-Aminoflavone chloroacetamides Antitumor (ABL T315I cell line) Tyrosine kinase inhibition
Herbicides (e.g., alachlor, metolachlor) Carcinogenic metabolites Metabolic activation to benzoquinone imines

Comparison with Target Compound :

  • Anticancer activity is plausible if the substituent facilitates target binding, as seen in phenoxy-thiadiazolyl derivatives ().

Metabolic Pathways

Chloroacetamide herbicides undergo metabolic activation to carcinogenic intermediates:

Compound Metabolic Pathway Species-Specific Metabolism Outcome
Alachlor/Butachlor Demethylation → CDEPA → DEA → Quinone imine Rat: High CDEPA conversion; Human: Low Nasal/stomach tumors (rat)
Target Compound Hypothesized pathway Potential N-methyl group retention Reduced activation risk (inferred)

Implications :

  • The N-methylacetamido group in the target compound may hinder demethylation, a critical step in carcinogenic activation ().

Biological Activity

2-chloro-N-[2-(N-methylacetamido)phenyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antidepressant research. This article synthesizes various studies to elucidate the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C11H13ClN2O2\text{C}_{11}\text{H}_{13}\text{ClN}_{2}\text{O}_{2}

It features a chloro group and an N-methylacetamido substituent on a phenyl ring, which influences its interaction with biological targets. The synthesis typically involves the reaction of chloroacetyl chloride with an appropriate aniline derivative in the presence of acetic acid and sodium acetate, yielding various substituted acetamides .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study involving a series of chloroacetamides showed that these compounds were effective against various bacterial strains, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans. Notably, compounds with halogenated phenyl rings displayed enhanced lipophilicity, facilitating their penetration through bacterial membranes .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound CodeE. coli (mm)S. aureus (mm)MRSA (mm)C. albicans (mm)
2-chloro-N-116302825
2-chloro-N-220363230
2-chloro-N-318343028

Note: Values represent zones of inhibition in millimeters .

Antidepressant Potential

In addition to its antimicrobial effects, recent studies have explored the antidepressant potential of related compounds. For instance, derivatives synthesized from similar acetamides were evaluated using the tail suspension test (TST) and forced swim test (FST). These tests indicated that certain compounds significantly reduced immobility duration in animal models, suggesting potential antidepressant activity .

Table 2: Antidepressant Activity Evaluation

Compound CodeDose (mg/kg)TST Immobility Duration (s)% Decrease in Immobility
VS13040.32 ± 3.557.01
VS26034.40 ± 5.556.55

Note: Data represents mean ± SEM from multiple trials .

Case Studies

  • Antimicrobial Screening : A comprehensive study screened various chloroacetamide derivatives for their antibacterial and antifungal activities against standard strains such as E. coli, Pseudomonas aeruginosa, and Candida sp. The results indicated that modifications in the phenyl ring significantly influenced the activity profiles, with some derivatives showing superior efficacy against Gram-positive bacteria compared to Gram-negative strains .
  • Pharmacological Evaluation : Another investigation focused on the pharmacological properties of synthesized phenylacetamides, revealing promising results for both antimicrobial and neuroactive properties. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy .

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-[2-(N-methylacetamido)phenyl]acetamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. A representative method () uses 2-chloroacetamide and aromatic aldehydes in acetonitrile with K₂CO₃ as a weak base. Key optimization parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity.
  • Base selection : K₂CO₃ balances nucleophilicity and minimizes side reactions.
  • Reaction time : Extended stirring (~24 hours) ensures completion (monitored via TLC).
    Post-synthesis purification involves filtration and solvent evaporation under reduced pressure. For scalability, alternative bases (e.g., NaHCO₃) or microwave-assisted synthesis may reduce time .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer: A multi-technique approach is essential:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methylacetamido group at δ ~2.8–3.2 ppm) and carbonyl signals (δ ~165–170 ppm).
  • FTIR : Confirms C=O stretches (~1650–1700 cm⁻¹) and N–H bending (~1550 cm⁻¹).
  • X-ray crystallography (if crystalline): Resolves bond lengths and angles (e.g., C–Cl bond ~1.74 Å) ().
  • UV-Vis : Monitors conjugation effects (λmax ~250–300 nm for aryl-acetamide systems).

Q. How is single-crystal XRD used to validate the molecular structure, and what software tools are recommended?

Answer: Single-crystal XRD provides atomic-resolution data. The SHELX suite (SHELXL/SHELXS) is widely used for refinement ( ). Steps include:

Data collection : High-resolution diffraction (Mo/Kα radiation).

Structure solution : Direct methods for phase determination.

Refinement : Anisotropic displacement parameters and hydrogen bonding analysis.
For example, hydrogen bonds between acetamide NH and chloro groups stabilize crystal packing, as seen in analogs ().

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl or pyrrolidinyl groups) influence the biological activity of this compound analogs?

Answer: SAR studies reveal:

Modification Impact on Activity Example (Evidence)
Trifluoromethyl (-CF₃)Enhances lipophilicity and target affinityAnticonvulsant activity ()
Pyrrolidinyl substituentModulates receptor selectivity (e.g., kinase inhibition)Kinase binding ()
Chloro positionAlters electronic effects (e.g., σ-withdrawing)Bioactivity comparisons ()

Q. What computational methods are suitable for predicting the binding interactions of this compound with biological targets?

Answer:

  • Molecular docking (AutoDock/Vina) : Models interactions with receptors (e.g., anticonvulsant targets in ).
  • MD simulations (GROMACS/AMBER) : Assess stability of ligand-protein complexes over time.
  • QSAR models : Relate substituent electronic parameters (Hammett σ) to activity. For instance, trifluoromethyl groups improve binding free energy (~-8.5 kcal/mol) via hydrophobic interactions .

Q. How should researchers address contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

Answer: Methodological factors to reconcile discrepancies:

  • Assay conditions : pH, temperature, and solvent (DMSO vs. aqueous buffers) affect compound solubility.
  • Cell lines/tissue models : Primary vs. immortalized cells may show differential receptor expression.
  • Data normalization : Use internal controls (e.g., staurosporine for kinase assays).
    For example, a study reporting weak activity (IC₅₀ > 50 µM) might use non-optimized assay buffers, whereas low-nanomolar IC₅₀ values () reflect target-specific conditions .

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